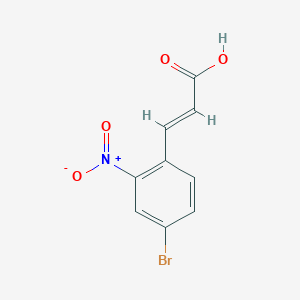

4-Bromo-2-nitrocinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The papers do not specifically address the synthesis of 4-Bromo-2-nitrocinnamic acid. However, they do provide information on the synthesis of related bromo- and nitro- compounds. For example, the synthesis of 1-amino-4-bromo-2-anthraquinonesulphonic acid is described as an important intermediate in the synthesis of acid dyes, highlighting the reactivity of bromine in such compounds and suggesting potential synthetic routes that could be adapted for 4-Bromo-2-nitrocinnamic acid .

Molecular Structure Analysis

While the molecular structure of 4-Bromo-2-nitrocinnamic acid is not analyzed in the papers, the presence of bromo- and nitro- groups in the compounds studied suggests that similar electronic and steric effects could be expected in 4-Bromo-2-nitrocinnamic acid. These effects can influence the reactivity and stability of the molecule, as well as its interactions with nucleophiles .

Chemical Reactions Analysis

The papers provide some insight into the chemical reactivity of bromo- and nitro- substituted compounds. For example, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves the release of NO2⁻ and Br⁻ ions, which indicates the potential lability of these groups under certain conditions . This could suggest that 4-Bromo-2-nitrocinnamic acid may also undergo similar decomposition pathways in the presence of nucleophiles or under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitrocinnamic acid can be partially inferred from the properties of related compounds. For instance, the stability-indicating HPLC-UV method developed for 4-bromomethyl-3-nitrobenzoic acid under various conditions, including hydrolytic and oxidative stress, suggests that 4-Bromo-2-nitrocinnamic acid might also show sensitivity to such conditions, potentially leading to the formation of degradation products .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Biological Activity

4-Nitrocinnamic acid derivatives have been used to synthesize zinc(II) complexes, which show significant DNA interaction and enzyme inhibition properties. These complexes demonstrate strong electrostatic binding with DNA and exhibit up to 80% inhibition activity against alkaline phosphatase, suggesting potential applications in medicinal chemistry and biochemistry (Hafeez et al., 2014).

Corrosion Inhibition

Yttrium 4-nitrocinnamate has been studied as a corrosion inhibitor in chloride solutions for steel. It effectively inhibits corrosion at low concentrations, suggesting its application in protecting metallic materials against degradation. Surface analysis indicates that it forms a protective film on the steel surface, highlighting its potential in materials science and engineering (Hiển et al., 2017).

Antioxidant Effects

Research on 2-Bromo-4'-nitroacetophenone, a compound related to 4-Bromo-2-nitrocinnamic acid, has shown it to possess antioxidative properties. It has been found to extend the lifespan of C. elegans, indicating potential applications in aging and oxidative stress-related studies (Han, 2018).

Tyrosinase Inhibition

Para-substituted cinnamic acid derivatives, including 4-nitrocinnamic acid, have been investigated for their inhibitory effects on the enzyme tyrosinase. These studies are crucial for understanding the mechanism of pigmentation disorders and developing treatments for conditions like melasma or post-inflammatory hyperpigmentation (Cui et al., 2017).

Mesogenic and Optical Properties

Esters of 4-nitrocinnamic acids have been synthesized and studied for their mesogenic and optical properties. These compounds exhibit enantiotropic nematic phases and are thermally stable up to 300°C, making them candidates for applications in liquid crystal displays and optical devices (Piwowarczyk et al., 2019).

Propiedades

IUPAC Name |

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrocinnamic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)